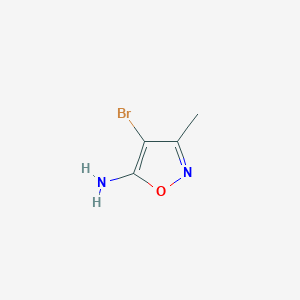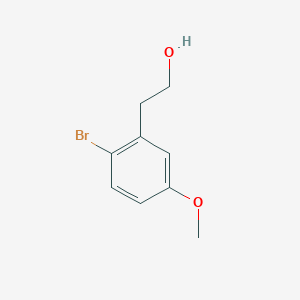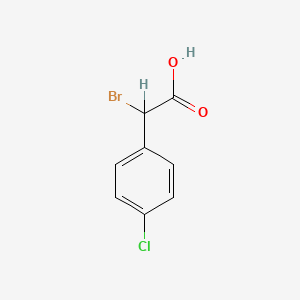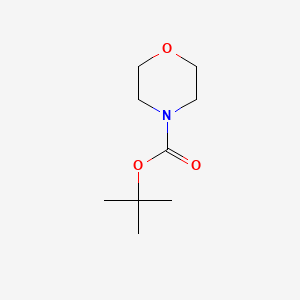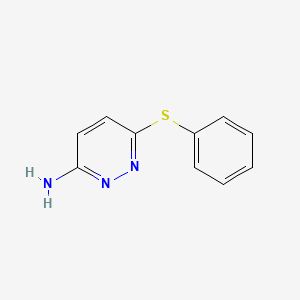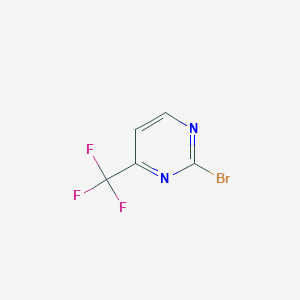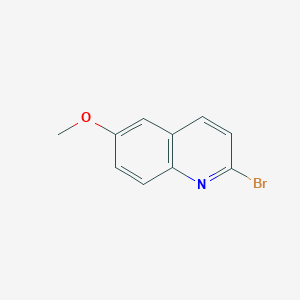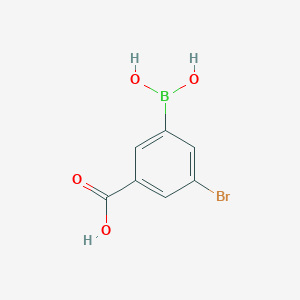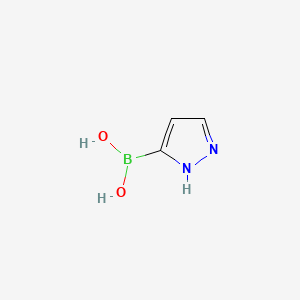
1H-Pyrazol-3-ylboronic acid
Vue d'ensemble
Description
1H-Pyrazol-3-ylboronic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The boronic acid functional group attached to the pyrazole ring at position 3 is known for its ability to form reversible covalent bonds with diols, which is a valuable property in the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of pyrazolylboronic acids and esters can be achieved through lithiation-boronation protocols. For instance, trifluoromethyl-substituted pyrazolylboronic esters have been synthesized using this method, yielding products that are useful for Suzuki-Miyaura cross-coupling reactions . Additionally, silylated or germylated pyrazoleboronic acids have been obtained by sequential lithiation/silylation or germylation and lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazolylboronic acids can be characterized by various spectroscopic methods, including NMR spectroscopy and X-ray crystallography. For example, the boronic acids containing –SiMe2OH or –SiPh2OH groups were characterized by 1H and 13C NMR spectroscopy and X-ray crystallography, revealing the presence of Si–H bond activation initiated by the boron Lewis acid center .
Chemical Reactions Analysis
Pyrazolylboronic acids are versatile intermediates in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions to yield various aryl/heteroaryl-pyridines and heteroaryl-3-(trifluoromethyl)pyrazoles. The addition of potassium formate can suppress homocoupling of pyrazolylboronic esters, although protodeboronation may compete . Furthermore, pyrazolylboronic acids can be used as catalysts in the synthesis of novel compounds, such as 4-pyrazolyl 1,4-dihydropyridines, through cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolylboronic acids are influenced by their molecular structure. For instance, the presence of substituents such as trifluoromethyl groups can affect the reactivity and stability of the boronic acid group during chemical reactions . The stability of these compounds can also be assessed through thermal analysis, as demonstrated by the study of the thermal decomposition of a novel pyrazole derivative . Additionally, the electronic structure and potential electrophilic and nucleophilic regions on the molecular surface can be investigated using computational methods such as DFT calculations .
Applications De Recherche Scientifique
Synthesis and Characterization
- Pinacol Esters Synthesis : 1H-pyrazol derivatives, including 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids, have been synthesized and characterized, offering stable pinacolates for organic synthesis applications (Ivachtchenko et al., 2004).
- Structural Characterization : Research includes the structural characterization of silylated or germylated pyrazoleboronic acids, indicating potential in various chemical synthesis processes (Durka et al., 2015).
Modular Synthesis and Material Science
- Modular Synthesis of Oligo-Arenes : A method for synthesizing oligo-(1H-pyrazol-4-yl)-arenes with controllable size and shape demonstrates the versatility of 1H-pyrazol-3-ylboronic acid in creating novel bioactive molecules and material precursors (Cook et al., 2016).
Corrosion Inhibition and Material Protection
- Corrosion Inhibition : Pyrazoline derivatives, including those derived from 1H-pyrazol-3-ylboronic acid, have shown potential in enhancing mild steel resistance in acidic solutions, indicating applications in material protection and industrial maintenance (Lgaz et al., 2020).
Coordination Chemistry
- Complex Formation : Studies on mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlight applications in coordination chemistry and potential for developing new materials or catalysts (Radi et al., 2015).
Antimicrobial Applications
- Antimicrobial Activity : Synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases show antimicrobial activity against various bacteria and fungi, indicating potential medical and pharmaceutical applications (Hamed et al., 2020).
Propriétés
IUPAC Name |
1H-pyrazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2/c7-4(8)3-1-2-5-6-3/h1-2,7-8H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWPDLMDVINSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460052 | |
| Record name | 1H-Pyrazol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-3-ylboronic acid | |
CAS RN |
376584-63-3 | |
| Record name | 1H-Pyrazol-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



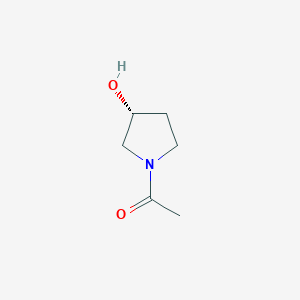
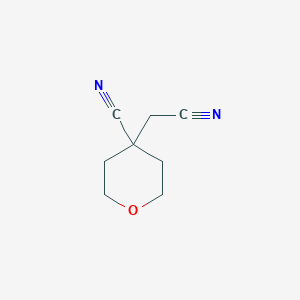
![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)
